

A Comprehensive Technical Guide to 2-Chloro-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-N-(2-chlorophenyl)acetamide
Cat. No.:	B1581260

[Get Quote](#)

This guide provides an in-depth exploration of **2-Chloro-N-(2-chlorophenyl)acetamide**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis protocols, analytical methodologies, and applications, grounded in established scientific principles and safety practices.

Core Compound Identification and Properties

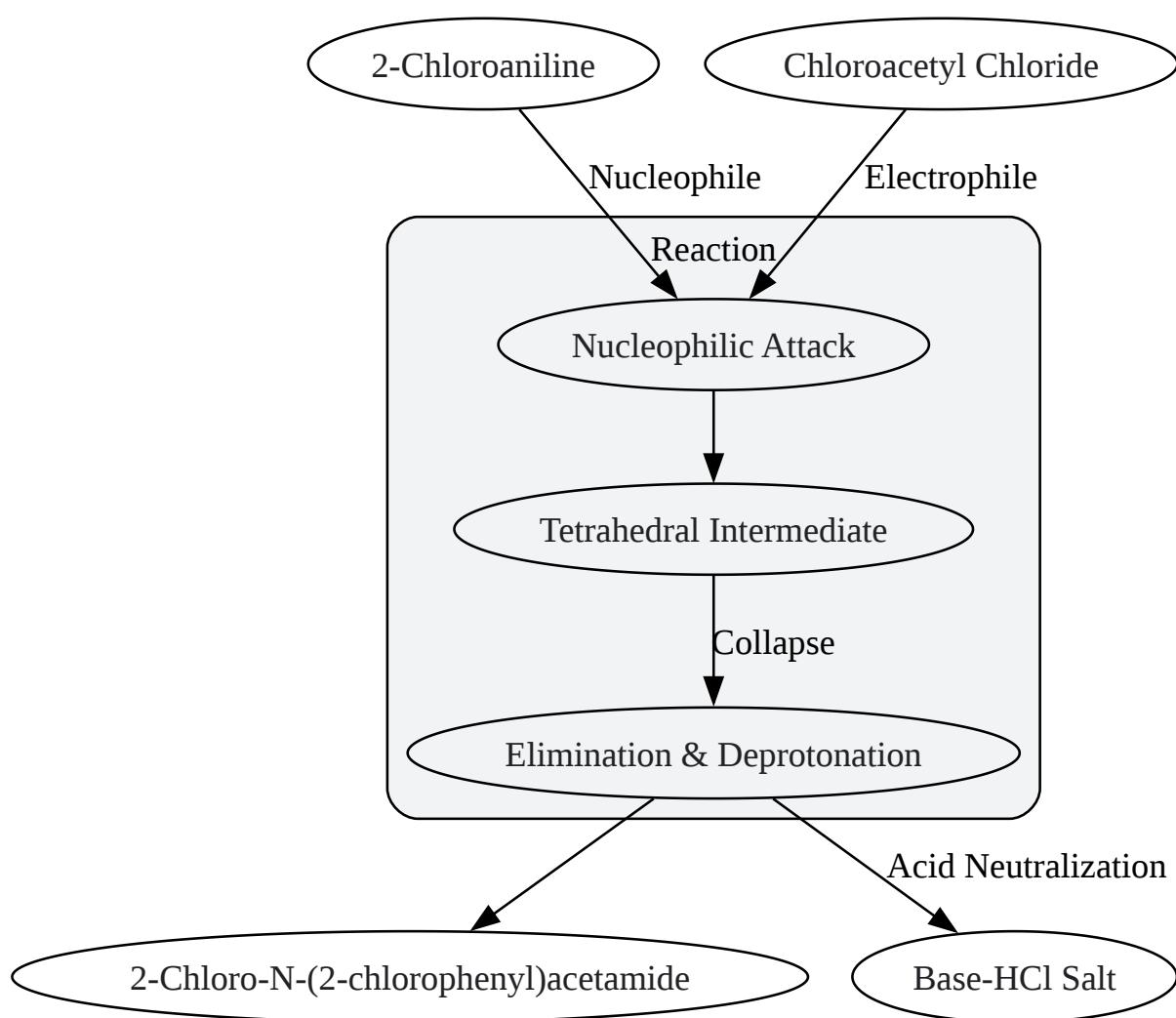
2-Chloro-N-(2-chlorophenyl)acetamide is a disubstituted acetamide that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic chloroacetyl group and the nucleophilic secondary amide, making it a valuable precursor for constructing more complex molecular architectures.

Chemical Identity

- Chemical Name: **2-Chloro-N-(2-chlorophenyl)acetamide**
- CAS Number: 3289-76-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₈H₇Cl₂NO[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 204.05 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for its handling, reaction optimization, and analytical characterization.


Property	Value	Source(s)
Melting Point	~70 °C	[3]
Boiling Point	359.3 ± 27.0 °C (Predicted)	[3]
Density	1.399 ± 0.06 g/cm³ (Predicted)	[3]
Appearance	White to light yellow crystalline powder	[5]
Solubility	Readily soluble in water. Soluble in ethanol.	[1][6]

Synthesis and Mechanistic Considerations

The primary route for synthesizing **2-Chloro-N-(2-chlorophenyl)acetamide** is the acylation of 2-chloroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

[Click to download full resolution via product page](#)

Caption: General workflow of the synthesis of **2-Chloro-N-(2-chlorophenyl)acetamide**.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methods for similar N-aryl acetamides.[\[7\]](#)[\[8\]](#)

Materials:

- 2-Chloroaniline (1.0 eq)
- Chloroacetyl chloride (1.1 eq)

- Triethylamine (1.2 eq) or Sodium Acetate in Glacial Acetic Acid
- Anhydrous Chloroform (or other suitable aprotic solvent)
- Deionized water
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous chloroform.
- Cool the mixture to 0 °C using an ice bath.
- Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][7]
- Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.

Chromatographic Methods

- Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane.
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity determination and quantification.[9][10]
 - Column: C18 stationary phase.
 - Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic or phosphoric acid.[9]
 - Detection: UV detection at a wavelength such as 254 nm.
- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity analysis, particularly for assessing volatile impurities.[7]

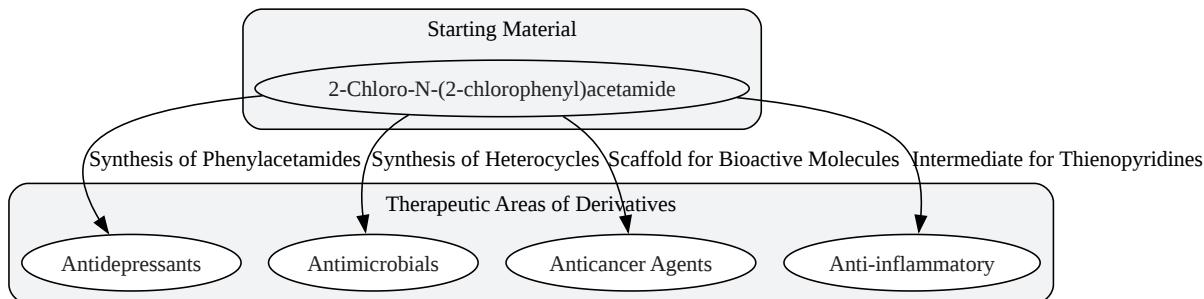
Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm region, a singlet for the methylene (-CH₂-) protons adjacent to the chlorine atom, and a broad singlet for the amide (N-H) proton.
 - ^{13}C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon.
- Infrared (IR) Spectroscopy: Key characteristic peaks would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretches.[7]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Applications in Research and Drug Development

2-Chloro-N-(2-chlorophenyl)acetamide is not typically an active pharmaceutical ingredient itself but is a critical intermediate in the synthesis of various biologically active compounds.

Precursor for Heterocyclic Synthesis


The reactive C-Cl bond makes it an excellent substrate for nucleophilic substitution reactions to form heterocyclic systems. It has been used as a precursor for the synthesis of:

- Thieno[2,3-b]pyridines: These compounds are known to possess diverse pharmacological activities, including anticancer and anti-inflammatory properties.[11][12]
- Benzimidazolone derivatives: These have been investigated for various therapeutic applications.[13]

Scaffold for Bioactive Molecules

Derivatives of 2-chloro-N-aryl acetamides have shown a range of biological activities:

- Antidepressant Agents: It has been used to synthesize novel compounds with potential antidepressant activity.[8]
- Antimicrobial Agents: Various N-substituted chloroacetamide derivatives have demonstrated antibacterial and antifungal properties.[7][13] The fungistatic activity of related compounds has been noted, with some showing efficacy against various fungal strains.[5]
- Anticancer and Anti-inflammatory Research: The core structure is present in molecules designed to target pathways involved in cancer and inflammation.[11] The related compound, 2-(2-Chlorophenyl)acetohydrazide, has been used to create derivatives with anti-inflammatory and anticancer properties.[14]

[Click to download full resolution via product page](#)

Caption: Applications of **2-Chloro-N-(2-chlorophenyl)acetamide** in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are paramount due to the hazardous nature of this compound and its precursors.

Hazard Identification

- GHS Classification: Causes skin and eye irritation.[15] May cause respiratory irritation.[15]
- Primary Hazards: The compound is toxic if inhaled, swallowed, or absorbed through the skin. [16] It is an irritant and a potential sensitizer.[17]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[18][19]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[17]

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Stability and Storage

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][15]
- Stability: The compound is stable under normal storage conditions.[18]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [17][18]
- Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[17][18]

Conclusion

2-Chloro-N-(2-chlorophenyl)acetamide is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of a diverse range of complex molecules with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-CHLORO-N-(2-CHLOROPHENYL)ACETAMIDE CAS#: 3289-76-7 [m.chemicalbook.com]
- 4. CAS 3289-76-7 | 2-Chloro-N-(2-chlorophenyl)acetamide - Synblock [synblock.com]
- 5. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]

- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. ijpsr.info [ijpsr.info]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetamide, N-(2-chlorophenyl)- | SIELC Technologies [sielc.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. 2-Chloro Acetamide [anshulchemicals.com]
- 17. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-N-(2-chlorophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581260#2-chloro-n-2-chlorophenyl-acetamide-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com